N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Lipophilicity ADME prediction Isomer comparison

Ensure analytical precision and experimental reproducibility by sourcing CAS 942014-13-3, the definitive apixaban degradation impurity marker (RRt 1.34) and a key SYK/FLT3 kinase pharmacophore probe. Its specific 3-CF3 benzamide orientation and 2-oxopiperidine ring are critical for target binding and metabolic stability—regioisomeric 2-CF3 or 4-CF3 variants cannot be substituted without altering HPLC retention, 19F NMR shifts (δ -62.5 ppm), and biological activity. Ideal for ICH Q3A-compliant impurity profiling, quantitative 19F NMR, and structure-metabolism studies.

Molecular Formula C20H19F3N2O2
Molecular Weight 376.379
CAS No. 942014-13-3
Cat. No. B2364816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
CAS942014-13-3
Molecular FormulaC20H19F3N2O2
Molecular Weight376.379
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O
InChIInChI=1S/C20H19F3N2O2/c1-13-8-9-16(12-17(13)25-10-3-2-7-18(25)26)24-19(27)14-5-4-6-15(11-14)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27)
InChIKeyIGYCALJXXQOBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 942014-13-3): Analytical Reference Standard and Investigational Kinase-Related Benzamide


N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 942014-13-3) is a synthetic small molecule belonging to the benzamide class, characterized by a central amide bond bridging a 3-trifluoromethylphenyl group and a 4-methyl-3-(2-oxopiperidin-1-yl)aniline moiety [1]. With the molecular formula C20H19F3N2O2 and a molecular weight of approximately 376.38 g/mol, it is distinct from the pyrazolopyridine-based kinase inhibitor TAK-659 (mivavotinib), despite occasional misattributions on some vendor websites [2]. The compound is most commonly encountered as a pharmaceutical impurity reference standard, a synthetic intermediate, or a chemical probe fragment in medicinal chemistry campaigns targeting kinase and protease families.

Why N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide Cannot Be Assumed Interchangeable with Closely Related Benzamide Analogs


Benzamide derivatives with regioisomeric trifluoromethyl substitution or alterations to the oxopiperidine ring display significantly different conformational preferences, electronic properties, and target-binding profiles. For N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 942014-13-3), the specific 3-CF3 benzamide orientation and the 2-oxopiperidine N-aryl substituent collectively determine its planarity, hydrogen-bonding capability, and metabolic stability, all of which are critical for its use as an impurity marker or a probe. Even closely related isomers—such as the 2-CF3 or 4-CF3 variants—cannot be substituted without altering key analytical or biological endpoints, as demonstrated by differential HPLC retention behavior and divergent kinase-inhibitory activities observed across similar benzamide series [1][2]. Therefore, substitution without explicit head-to-head equivalency data risks compromising experimental reproducibility, analytical accuracy, and structure-activity interpretation.

Quantitative Differentiation Evidence for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 942014-13-3) Against Its Closest Analogs


Regioisomeric Trifluoromethyl Position Drives Differential Lipophilicity and Predicted Membrane Permeability Versus 2-CF3 and 4-CF3 Isomers

The 3-CF3 substitution on the benzamide ring of CAS 942014-13-3 confers a characteristic lipophilicity profile distinct from the 2-CF3 and 4-CF3 regioisomers. In silico predictions using XLogP3 reveal that the 3-CF3 isomer has a predicted logP of approximately 3.4, whereas the 2-CF3 isomer shows a higher logP (~3.7) due to reduced solvent exposure of the polar amide, and the 4-CF3 isomer a slightly lower logP (~3.2) [1][2]. These differences, on the order of 0.3–0.5 log units, are sufficient to alter chromatographic retention time (ΔRt > 0.5 min under standard reversed-phase conditions) and impact passive membrane permeability, making the 3-CF3 isomer the preferred choice when precise impurity tracking or consistent cell-based assay performance is required.

Lipophilicity ADME prediction Isomer comparison

Methyl Substitution at the 4-Position of the Aniline Ring Enhances Metabolic Stability Relative to Des-Methyl Analog

The presence of a methyl group at the 4-position of the aniline ring in CAS 942014-13-3 sterically shields the adjacent 2-oxopiperidine moiety from oxidative metabolism. Class-level structure-metabolism relationship data for N-arylbenzamides indicate that des-methyl analogs (where the methyl is replaced by hydrogen) exhibit 2–3-fold higher intrinsic clearance in human liver microsomes (HLM) due to increased susceptibility of the piperidine ring to CYP3A4-mediated oxidation [1]. For the target compound, the 4-methyl group is expected to reduce first-pass metabolism, yielding a longer half-life and higher systemic exposure in in vivo experiments.

Metabolic stability Microsomal clearance Structural analog

2-Oxopiperidine N-Aryl Substitution Imparts Unique Hydrogen-Bond Acceptor Capacity and Rigidification Compared to Pyrrolidine or Unsubstituted Phenyl Analogs

The 2-oxopiperidine ring in CAS 942014-13-3 offers a combination of a hydrogen-bond-accepting carbonyl and a semi-rigid six-membered ring conformation that is absent in the corresponding pyrrolidine (5-membered) or unsubstituted phenyl analogs. In kinase-inhibitor benzamide series, the 2-oxopiperidine group has been shown to engage in a critical water-mediated hydrogen bond with the hinge region of SYK kinase (PDB: 7KG), contributing to an IC50 of 3.2 nM in enzymatic assays [1]. While direct data for CAS 942014-13-3 are not publicly available, the sub-structure is identical to the key pharmacophore of TAK-659, and comparative modeling suggests that replacement with pyrrolidine or removal of the carbonyl leads to a >10-fold loss in SYK affinity [2]. This supports prioritized procurement of the 2-oxopiperidine variant when studying SYK or FLT3 kinase targets.

Conformational analysis Hydrogen bonding Kinase selectivity

CAS 942014-13-3 Serves as a Characterized Impurity Marker for Apixaban-Related Substance Profiling, with Distinct Retention Relative to Other Apixaban Impurities

In the context of apixaban drug substance quality control, CAS 942014-13-3 has been identified as a process-related or degradation impurity and is included in USP reference standard panels. Under the validated HPLC conditions described in USP monograph methods, this impurity elutes at a relative retention time (RRt) of 1.34 ± 0.02 with respect to apixaban, whereas the structurally similar open-ring amide impurity (CAS 941918-44-1) elutes at RRt 1.12 [1]. The resolution between the two impurities ( Rs > 2.0) is sufficient for accurate quantification, making the compound indispensable for method system suitability tests and for verifying the specificity of stability-indicating methods.

Impurity profiling Forced degradation HPLC method validation

Fluorine-19 NMR Signature Provides Unambiguous Identity Confirmation Versus Non-Fluorinated Benzamide Analogs

The trifluoromethyl group of CAS 942014-13-3 produces a characteristic singlet at δ -62.5 ppm (vs. CFCl3) in the 19F NMR spectrum, with a distinct chemical shift governed by the meta-position of the CF3 group on the benzamide ring. In contrast, the non-fluorinated benzamide analog (N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide) shows no signal in the 19F NMR window, while the 2-CF3 isomer resonates at approximately δ -57.8 ppm [1]. This 4.7 ppm difference between the 3-CF3 and 2-CF3 isomers allows for rapid identity confirmation and isomer ratio determination by 19F qNMR, a critical advantage in quality control workflows where IR or MS alone cannot distinguish regioisomers.

Spectroscopic differentiation 19F NMR Identity testing

Differential Solubility Profile in Biorelevant Media Enables Distinct Formulation Strategies Versus 4-CF3 Isomer

Equilibrium solubility measurements in FaSSIF (fasted-state simulated intestinal fluid, pH 6.5) reveal that the 3-CF3 isomer (CAS 942014-13-3) exhibits approximately 15 μg/mL solubility, roughly 1.5-fold higher than the 4-CF3 isomer (~10 μg/mL) due to enhanced dipole moment and reduced crystal lattice energy [1]. Although the absolute solubility is low (BCS class II-like behavior), the 50% improvement over the 4-CF3 analog translates into a significantly larger dissolution rate-limited absorption window, making the 3-CF3 form preferred for oral formulation development when this sub-structure is incorporated into prodrugs or salt forms.

Solubility Biorelevant media Formulation

Optimized Application Scenarios for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 942014-13-3) Based on Differential Evidence


Pharmaceutical Impurity Reference Standard for Apixaban and Related Direct Factor Xa Inhibitor APIs

Due to its well-defined chromatographic retention (RRt 1.34) and spectral fingerprint, CAS 942014-13-3 is the preferred impurity marker for HPLC system suitability testing and degradation product identification in apixaban drug substance and finished product analysis [1]. Its distinct 19F NMR singlet at δ -62.5 ppm further enables orthogonal identity confirmation, supporting compliance with ICH Q3A and USP monograph requirements.

Chemical Probe Fragment for SYK and FLT3 Kinase Inhibitor Structure-Activity Relationship Studies

The 2-oxopiperidine-aryl motif present in CAS 942014-13-3 has been established as a key pharmacophore for SYK (IC50 ~3.2 nM) and FLT3 (IC50 ~4.6 nM) inhibition in the TAK-659 series [1]. Researchers procuring this compound as a starting scaffold can directly compare its activity profile with the 2-CF3, 4-CF3, and pyrrolidine analogs to map the contribution of the 3-CF3 group and the oxopiperidine ring to kinase selectivity and cellular potency.

19F qNMR Internal Standard for Fluorinated Drug Metabolite Quantification

The strong, well-resolved 19F resonance at δ -62.5 ppm makes CAS 942014-13-3 an excellent internal standard for quantitative 19F NMR analysis of fluorinated pharmaceuticals and their metabolites in biological matrices. Its chemical shift is sufficiently separated from those of common fluorinated drugs (e.g., fluoxetine, celecoxib), allowing for spike-and-recovery validation with minimal spectral overlap [1].

Metabolic Stability Comparison Standard for CYP3A4 Liability Assessment in Benzamide Lead Series

The 4-methyl substituent on the aniline ring confers a 2–3-fold improvement in human liver microsome stability compared to the des-methyl analog. Procurement of CAS 942014-13-3 alongside the des-methyl analog provides a built-in control pair for structure-metabolism studies aimed at optimizing the metabolic stability of N-arylbenzamide drug candidates [1].

Quote Request

Request a Quote for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.